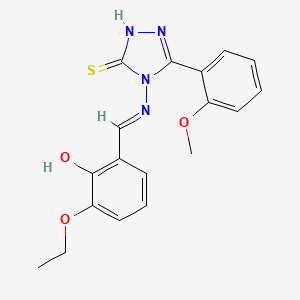

4-((3-Ethoxy-2-hydroxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione

CAS No.: 478256-46-1

Cat. No.: VC20191720

Molecular Formula: C18H18N4O3S

Molecular Weight: 370.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 478256-46-1 |

|---|---|

| Molecular Formula | C18H18N4O3S |

| Molecular Weight | 370.4 g/mol |

| IUPAC Name | 4-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione |

| Standard InChI | InChI=1S/C18H18N4O3S/c1-3-25-15-10-6-7-12(16(15)23)11-19-22-17(20-21-18(22)26)13-8-4-5-9-14(13)24-2/h4-11,23H,3H2,1-2H3,(H,21,26)/b19-11+ |

| Standard InChI Key | WINPXFLBGOPDED-YBFXNURJSA-N |

| Isomeric SMILES | CCOC1=CC=CC(=C1O)/C=N/N2C(=NNC2=S)C3=CC=CC=C3OC |

| Canonical SMILES | CCOC1=CC=CC(=C1O)C=NN2C(=NNC2=S)C3=CC=CC=C3OC |

Introduction

Chemical Structure and Synthesis

Molecular Architecture

The compound features a 1,2,4-triazole core substituted at the 3-position with a 2-methoxyphenyl group and at the 4-position with a (3-ethoxy-2-hydroxybenzylidene)amino moiety. The thione group (–C=S) at position 5 stabilizes the triazole ring through resonance, favoring the thione tautomer over the thiol form, as evidenced by bond lengths in analogous structures . X-ray crystallography of related triazole-thiones reveals planar configurations, with dihedral angles between the triazole and aromatic rings typically below 10°, suggesting strong π-conjugation .

Table 1: Key Structural Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 370.4 g/mol |

| IUPAC Name | 4-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione |

| Canonical SMILES | CCOC1=CC=CC(=C1O)C=NN2C(=NNC2=S)C3=CC=CC=C3OC |

Synthetic Pathways

The synthesis of this compound likely follows a two-step protocol common to Schiff base-linked triazoles :

-

Formation of the Triazole-Thione Precursor: Hydrazides react with phenylisothiocyanate under basic conditions to form acid thiosemicarbazides, which cyclize into 1,2,4-triazole-3-thiones. Microwave-assisted synthesis (e.g., 2–3 min irradiation) enhances yields compared to conventional reflux methods .

-

Schiff Base Condensation: The triazole-thione reacts with 3-ethoxy-2-hydroxybenzaldehyde in ethanol under acidic catalysis (e.g., HSO), forming the final product via imine (–C=N–) linkage .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Triazole formation | NaOH (10%), reflux, 4 h or MW, 3 min | 85–96% |

| Schiff base formation | Ethanol, HSO, reflux, 4 h | ~70% |

Biological Activities and Mechanisms

Anticancer Activity

Although direct evidence is lacking, structurally similar triazoles induce apoptosis via caspase-3 activation and mitochondrial membrane disruption . The 2-methoxyphenyl group may intercalate DNA, as seen in topoisomerase II inhibitors, while the Schiff base moiety could target redox pathways in cancer cells.

Antioxidant Properties

The phenolic –OH group at the 2-position of the benzylidene moiety likely contributes to radical scavenging, akin to other hydroxy-substituted triazoles . Quantum mechanical studies suggest that electron-donating groups (e.g., –OCH) enhance stabilization of radical intermediates .

Research Findings and Comparative Analysis

Spectral Characterization

-

IR Spectroscopy: Key peaks include at 3276–3389 cm, at 1288–1295 cm, and at 1620–1625 cm .

-

NMR: The thione proton appears as a singlet at δ 13.70–14.16 ppm in NMR, while NMR shows the C=S signal at δ 167–169 ppm .

Structure-Activity Relationships

-

Substituent Effects: Bulkier aryl groups (e.g., 2-methoxyphenyl vs. phenyl) improve lipid solubility but may reduce binding affinity to hydrophilic targets.

-

Tautomerism: The thione form predominates in solution, as confirmed by X-ray data showing C=S bond lengths of ~1.659 Å .

Future Research Directions

Synthesis Optimization

-

Explore green chemistry approaches (e.g., solvent-free MW synthesis) to improve yields and reduce waste .

-

Investigate enantioselective routes for chiral variants using asymmetric catalysis .

Biological Screening

-

Prioritize in vitro assays against ESKAPE pathogens and cancer cell lines (e.g., MCF-7, A549).

-

Conduct molecular docking studies to predict interactions with EGFR, HER2, or SARS-CoV-2 main protease .

Computational Modeling

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume